molecular formula C19H20FNO5 B1679000 Nitroflurbiprofen CAS No. 158836-71-6

Nitroflurbiprofen

Cat. No. B1679000
M. Wt: 361.4 g/mol
InChI Key: DLWSRGHNJVLJAH-UHFFFAOYSA-N
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Description

Nitroflurbiprofen is a cyclooxygenase (COX) inhibitor with nitric oxide (NO)-donating properties . It modulates the increased intrahepatic vascular tone in portal hypertensive cirrhotic rats . It is used for research purposes .


Molecular Structure Analysis

Nitroflurbiprofen has a molecular weight of 361.00 and a formula of C19H20FNO5 . Its structure is represented by the SMILES string: O=C(OCCCCON+[O-])C©C1=CC=C(C2=CC=CC=C2)C(F)=C1 .


Physical And Chemical Properties Analysis

Nitroflurbiprofen is an oil-like substance that is colorless to light yellow . It has a molecular weight of 361.37 .

Scientific Research Applications

Treatment and Prevention of Various Conditions

Nitroflurbiprofen, a nitrosylated flurbiprofen analog, shows potential in the treatment and prevention of a variety of conditions. It's under development for potentially treating urinary incontinence, Alzheimer's disease (AD), and for the prevention and treatment of accelerated bone resorption associated with disorders such as osteoporosis, inflammatory joint disease, and Paget's disease. There is also research into its use in a topical formulation for dermatological disorders, including contact urticaria. Clinical trials for these uses were in various stages as of the early 2000s (Scatena, 2004).

Portal Hypertension in Cirrhotic Rats

Nitroflurbiprofen, also known as HCT-1026, has been studied for its role in modulating increased intrahepatic vascular tone in portal hypertensive cirrhotic rats. It's been found to improve endothelial dysfunction and hepatic hyperreactivity to vasoconstrictors, showing promise in treating portal hypertension without major adverse effects (Laleman et al., 2007).

Protective Effect in Septic Shock

Both flurbiprofen and nitroflurbiprofen have demonstrated a protective effect in a model of septic shock in rats. They have been observed to prevent a fall in blood pressure, reduce organ damage, and prolong survival. Interestingly, nitroflurbiprofen specifically increased plasma nitric oxide and reduced plasma TNF-α concentration, indicating a potentially unique mechanism of action compared to flurbiprofen (Anuar et al., 2006).

Microencapsulation for Enhanced Solubility

Nitroflurbiprofen has been microencapsulated in hydrophilic micromatrices to increase its apparent solubility, which is particularly beneficial given its practically insoluble nature. The research indicates that this method might be effective in improving the delivery and efficacy of the drug (Cilurzo et al., 2007).

Reduction of Proinflammatory Hydrogen Sulfide

Studies have shown that nitroflurbiprofen, as a nitric oxide donor, can reduce the formation of proinflammatory hydrogen sulfide in certain models, suggesting its potential in mitigating inflammatory responses and enhancing its anti-inflammatory activity (Anuar et al., 2006).

Enhancement of Tendon Healing

Nitroflurbiprofen has been studied for its role in tendon healing, with research indicating that it can enhance rat Achilles tendon healing. It promoted better collagen reorganization during tendon healing and improved tendon stress, which is significant for its potential application in promoting tissue recovery and healing (Yuan et al., 2003).

Safety And Hazards

Nitroflurbiprofen should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . It should also be stored at -20°C for 3 years or at 4°C for 2 years .

properties

IUPAC Name

4-nitrooxybutyl 2-(3-fluoro-4-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO5/c1-14(19(22)25-11-5-6-12-26-21(23)24)16-9-10-17(18(20)13-16)15-7-3-2-4-8-15/h2-4,7-10,13-14H,5-6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWSRGHNJVLJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OCCCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936005
Record name 4-(Nitrooxy)butyl 2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitroflurbiprofen

CAS RN

158836-71-6
Record name Nitroflurbiprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158836-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitroflurbiprofen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158836716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Nitrooxy)butyl 2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HCT-1026
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8ERI3E76F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
415
Citations
P Zacharowski, K Zacharowski… - Clinical …, 2004 - Wiley Online Library
… group of nitroflurbiprofen with … nitroflurbiprofen causes less GI toxicity in rats, when compared with flurbiprofen. The aim of this study was to investigate the metabolism of nitroflurbiprofen …
Number of citations: 18 ascpt.onlinelibrary.wiley.com
CK Fujihara, DMAC Malheiros… - American Journal …, 1998 - journals.physiology.org
Cyclooxygenase derivatives and nitric oxide (NO) may influence the pathogenesis of progressive nephropathies. We investigated the effect of nitroflurbiprofen (NOF), a NO-releasing …
Number of citations: 74 journals.physiology.org
MA Ajmone‐Cat, A Nicolini… - Journal of Neuroscience …, 2001 - Wiley Online Library
Increasing experimental, clinical, and epidemiological studies point to the pivotal role of inflammation in the pathogenesis of acute and chronic neurodegenerative diseases and to the …
Number of citations: 27 onlinelibrary.wiley.com
W Laleman, L Van Landeghem, I Van der Elst… - Gastroenterology, 2007 - Elsevier
Background & Aims: We studied whether administration of nitroflurbiprofen (HCT-1026), a cyclooxygenase inhibitor with nitric oxide (NO)-donating properties, modulates the increased …
Number of citations: 74 www.sciencedirect.com
R Scatena - Current opinion in investigational drugs (London …, 2004 - europepmc.org
Nitroflurbiprofen is a nitrosylated … of nitroflurbiprofen is under development for the potential treatment of dermatological disorders, including contact urticaria. By 1999, nitroflurbiprofen …
Number of citations: 15 europepmc.org
P Minghetti, A Casiraghi, F Cilurzo, L Tosi… - Skin Pharmacology and …, 2003 - karger.com
A new nitro-oxybutylester of flurbiprofen (NO-FP) is a promising anti-inflammatory drug in the treatment of dermatological disorders, and the feasibility of its cutaneous administration …
Number of citations: 9 karger.com
S Mariotto, L Cuzzolin, A Adami… - British journal of …, 1995 - Wiley Online Library
… nitroflurbiprofen, on inducible nitric oxide synthase in rat neutrophils were examined. Nitroflurbiprofen … This inhibitory action may be ascribed to nitric oxide released from …
Number of citations: 39 bpspubs.onlinelibrary.wiley.com
S Mariotto, M Menegazzi, AC De Prati, L Cuzzolin… - 1995 - Wiley Online Library
Nitroflurbiprofen (NFP) causes significantly less gastric lesions than flurbiprofen (FP), probably because of its capacity to release nitric oxide (NO) in the stomach. Lipopolysaccharide (…
Number of citations: 26 bpspubs.onlinelibrary.wiley.com
A ADAMI, L CUZZOLIN, P MINUZ… - Pharmacological …, 1996 - Elsevier
The effects of nitroflurbiprofen (NFP), a new non-steroidal anti-inflammatory drug containing a nitroxybutyl moiety, on rat aortic rings were compared with those of flurbiprofen (FP) and …
Number of citations: 11 www.sciencedirect.com
F Anuar, M Whiteman, M Bhatia, PK Moore - Inflammation Research, 2006 - Springer
… With these observations in mind we considered it worthwhile to evaluate the effect of nitroflurbiprofen and flurbiprofen in an animal model of systemic inflammatory disease viz. caecal …
Number of citations: 25 link.springer.com

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